![molecular formula C12H13N3O3 B2503628 6-ethoxy-N-(furan-2-ylmethyl)pyrimidine-4-carboxamide CAS No. 2034634-11-0](/img/structure/B2503628.png)
6-ethoxy-N-(furan-2-ylmethyl)pyrimidine-4-carboxamide
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Overview
Description
The compound "6-ethoxy-N-(furan-2-ylmethyl)pyrimidine-4-carboxamide" is a chemical entity that appears to be related to a class of compounds known for their diverse biological activities. While the exact compound is not directly mentioned in the provided papers, the papers do discuss related structures and their synthesis, which can provide insights into the potential synthesis and properties of the compound .
Synthesis Analysis
The synthesis of related pyrimidine derivatives often involves multicomponent reactions, as seen in the synthesis of ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, which was synthesized using a PTSA catalyzed Biginelli reaction . Similarly, novel pyrido[1,2-a]pyrimidine-3-carboxamide derivatives were prepared starting from 2(1H) pyridone via a series of reactions including hydrolysis, de-carboxylation, selective O-alkylation, rearrangement, and coupling with diverse substituted aliphatic amines . These methods could potentially be adapted for the synthesis of "this compound" by altering the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized by the presence of a pyrimidine ring, which can adopt various conformations. For instance, the dihydropyrimidine ring in a related compound adopts a screw-boat conformation, and the furan ring is positioned axially, making a significant dihedral angle with the pyrimidine ring . This information can be useful in predicting the molecular conformation of "this compound".
Chemical Reactions Analysis
Pyrimidine derivatives can undergo a variety of chemical reactions. For example, 2-alkylthio-6-aminopyrimidin-4(3H)-ones reacted with ethyl bromopyruvate under neutral or acidic conditions to give ethyl 2-alkyl-thio-4-aminofuro[2,3-d]pyrimidine-5-carboxylates, which could further undergo cyclocondensation reactions . These reactions highlight the reactivity of the pyrimidine ring and its potential to form fused ring systems, which could be relevant for the chemical reactions of "this compound".
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can vary widely depending on their substitution patterns. However, common properties such as solubility, melting point, and stability can be inferred from related compounds. For instance, the crystal structure of a related compound suggests the potential for hydrogen bonding, which could influence the solubility and melting point . Additionally, the presence of an ethoxy group in the title compound may affect its lipophilicity and overall chemical stability.
Scientific Research Applications
Antiprotozoal Agents
Compounds structurally related to 6-ethoxy-N-(furan-2-ylmethyl)pyrimidine-4-carboxamide have shown significant promise as antiprotozoal agents. Novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, for instance, have demonstrated strong DNA affinities and potent in vitro activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum. Some of these compounds have also exhibited excellent in vivo activity in the trypanosomal STIB900 mouse model, highlighting their potential for treating protozoal infections (Ismail et al., 2004).
Anti-Inflammatory and Analgesic Agents
Another area of application is in the development of anti-inflammatory and analgesic agents. For example, novel derivatives synthesized from visnaginone and khellinone have been evaluated for their COX-1/COX-2 inhibitory activities, along with analgesic and anti-inflammatory effects. Some of these compounds showed high inhibitory activity on COX-2 selectivity and comparable anti-inflammatory activity to standard drugs, suggesting their potential as novel anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020).
Anticancer Activity
Research has also extended into the anticancer domain, with pyrido[1,2-a]pyrimidine-3-carboxamide derivatives being synthesized and tested against human cancer cell lines. Some derivatives exhibited promising anticancer activity, highlighting the potential of these compounds in cancer therapy (Santhosh kumar et al., 2015).
Mechanism of Action
Target of Action
The primary targets of a compound are usually proteins such as enzymes or receptors. These targets play crucial roles in various biological processes. For instance, a compound might target the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in various types of cancer .
Future Directions
properties
IUPAC Name |
6-ethoxy-N-(furan-2-ylmethyl)pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3/c1-2-17-11-6-10(14-8-15-11)12(16)13-7-9-4-3-5-18-9/h3-6,8H,2,7H2,1H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LENIUICWFHLNQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)C(=O)NCC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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